N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
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Description
“N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a complex organic compound . It contains an indazole moiety, which is a heterocyclic aromatic organic compound . Indazole has been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a linear formula of C24H21N3O2S and a molecular weight of 415.518 .Scientific Research Applications
Novel Pharmaceutical Compounds
Research into the development of new pharmaceutical compounds often investigates the synthesis and potential therapeutic applications of complex molecules. For instance, the compound has been implicated in studies focusing on the synthesis of paracetamol derivatives, showcasing its relevance in the exploration of new medicinal chemistry avenues. These derivatives have been examined for their DNA-binding interactions and protein-binding interactions, indicating potential applications in drug design and therapeutic interventions (Raj, 2020).
Molecular Docking and Enzyme Inhibitory Activities
The compound has also been utilized in studies exploring molecular docking and enzyme inhibitory activities. This includes research on the synthesis of N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide, which involved evaluating the inhibition potential against various enzymes. Such studies are crucial for understanding the compound's interactions at the molecular level and its potential as a lead compound in drug discovery (Virk et al., 2018).
Antibacterial Activity
Another significant area of application is the investigation of antibacterial activity. Compounds derived from or related to N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide have been synthesized and tested for their antibacterial potential. Such research contributes to the ongoing search for new antibacterial agents, which is of paramount importance in the face of rising antibiotic resistance. Studies have shown that certain derivatives exhibit moderate inhibitory effects against various bacterial strains, highlighting the compound's potential in antibacterial drug development (Iqbal et al., 2017).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-17-9-11-18(12-10-17)25-24(30)23(29)20-15-27(21-8-4-3-7-19(20)21)16-22(28)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWOVUWNXLFNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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